molecular formula C5H12O2 B165606 3-Methoxy-1-butanol CAS No. 2517-43-3

3-Methoxy-1-butanol

Cat. No. B165606
CAS RN: 2517-43-3
M. Wt: 104.15 g/mol
InChI Key: JSGVZVOGOQILFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-butanol is a primary alcohol that is butane-1,3-diol in which the hydroxy group at position 3 is replaced by a methoxy group . It is functionally related to a butane-1,3-diol .


Synthesis Analysis

3-Methoxy-1-butanol can be used as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes . It can also be used as a model compound in the study of dehydration of alcohols using CeO2 as a catalyst .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-1-butanol is C5H12O2 . It is a primary alcohol and an ether .


Chemical Reactions Analysis

3-Methoxy-1-butanol is used as a solvent for paints, inks, and fragrances and as a raw material for the production of industrial detergents . A rate constant of (1.64 ± 0.18) × 10(-11) cm(3) molecule(-1) s(-1) for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals has been reported .


Physical And Chemical Properties Analysis

3-Methoxy-1-butanol has a molecular weight of 104.15 . It is a liquid at room temperature with a density of 0.928 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.416 (lit.) . It is soluble in water .

Scientific Research Applications

Application 1: Solvent in the Synthesis of Potassium 3-methoxy-1-butylxanthate

  • Summary of the Application : 3-Methoxy-1-butanol is used as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes .
  • Results or Outcomes : The outcome of this application is the successful synthesis of potassium 3-methoxy-1-butylxanthate, which can be used in the preparation of xanthate complexes .

Application 2: Model Compound in the Study of Dehydration of Alcohols

  • Summary of the Application : 3-Methoxy-1-butanol is used as a model compound in the study of dehydration of alcohols using cerium oxide (CeO2) as a catalyst .
  • Methods of Application : In such studies, the alcohol (3-Methoxy-1-butanol in this case) is typically exposed to the catalyst under specific conditions to observe and study the dehydration process .
  • Results or Outcomes : The results of these studies can provide valuable insights into the mechanisms of alcohol dehydration, which can have implications in various chemical processes .

Application 3: Synthesis of Perylene Diimide-Based Dyes

  • Summary of the Application : 3-Methoxy-1-butanol is used as an intermediate in the synthesis of perylene diimide-based dyes, which can be used as the colorant of the black matrix .
  • Methods of Application : The exact experimental procedures are not specified, but typically, the synthesis of such dyes involves a series of organic reactions, where 3-Methoxy-1-butanol is used as a starting material .
  • Results or Outcomes : The outcome of this application is the successful synthesis of perylene diimide-based dyes, which can be used in various applications, including as the colorant of the black matrix .

Safety And Hazards

3-Methoxy-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor and is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Relevant Papers The relevant papers on 3-Methoxy-1-butanol include studies on its use as a solvent in the synthesis of potassium 3-methoxy-1-butylxanthate , and as a model compound in the study of dehydration of alcohols using CeO2 as a catalyst . Another paper reported a rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals .

properties

IUPAC Name

3-methoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGVZVOGOQILFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044812
Record name 3-Methoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-butanol

CAS RN

2517-43-3
Record name 3-Methoxybutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXY-1-BUTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-1-butanol
Reactant of Route 2
3-Methoxy-1-butanol
Reactant of Route 3
3-Methoxy-1-butanol
Reactant of Route 4
Reactant of Route 4
3-Methoxy-1-butanol
Reactant of Route 5
3-Methoxy-1-butanol
Reactant of Route 6
Reactant of Route 6
3-Methoxy-1-butanol

Citations

For This Compound
184
Citations
E Hart, M Jodray, K Rodriguez, M Barrera… - … and Chemistry of …, 2019 - Taylor & Francis
… Experimental solubilities are measured for 18 crystalline organic nonelectrolyte solutes dissolved in 3-methoxy-1-butanol and for 23 crystalline organic nonelectrolyte solutes dissolved …
Number of citations: 12 www.tandfonline.com
JA Barrera, MA Garavagno, PR Dalmasso… - Atmospheric …, 2019 - Elsevier
The rate coefficients for the reactions of OH radicals and Cl atoms with 3-methoxy-1-propanol (3-M-1-POL) and 3-methoxy-1-butanol (3-M-1-BOL) in the gas-phase have been …
Number of citations: 6 www.sciencedirect.com
MER McHale, ASM Horton, SA Padilla… - Journal of Chemical & …, 1997 - ACS Publications
… Experimental solubilities are reported for anthracene dissolved in ten binary mixtures containing 3-methoxy-1-butanol with 1-propanol, 2-propanol, 1-butanol, 2-butanol, 1-pentanol, 2-…
Number of citations: 2 pubs.acs.org
CE Hernández, LE Roy, GD Reddy… - … and Chemistry of …, 1998 - Taylor & Francis
… The ability of eqs 1 and 2 to mathematically represent the experimental solubility of anthracene in the seven binary alkane + 3-methoxy- 1 -butanol mixtures is summarized in Table I1 in …
Number of citations: 4 www.tandfonline.com
JE Szulejko, TB McMahon, V Troude… - The Journal of …, 1998 - ACS Publications
The proton affinity (PA) of a molecule in the gas phase is an expression of its fundamental basicity and is a possible factor controlling the course of many ion−molecule reactions. The …
Number of citations: 14 pubs.acs.org
S Nishikawa, K Matsumura, M Ueda - … of the Chemical Society of Japan, 1993 - journal.csj.jp
… -1propanol and 3-methoxy-1-butanol solutions are almost the … A comparison of the data for 3-methoxy-1-butanol and 4… to be less than 3-methoxy-1-butanol, the maximum value for the …
Number of citations: 1 www.journal.csj.jp
MER McHale, KS Coym, KA Fletcher… - Journal of Chemical & …, 1997 - ACS Publications
… Mole fraction solubilities listed in Table 2 for pyrene dissolved in 2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, 2-butoxyethanol, and 3-methoxy-1-butanol are reported in order …
Number of citations: 23 pubs.acs.org
HC Ku, CH Tu - Journal of Chemical & Engineering Data, 2000 - ACS Publications
… Densities and viscosities of seven glycol ethers consisting of 1-methoxy-2-propanol, 3-methoxy-1-butanol, ethylene glycol dimethyl ether, ethylene glycol diethyl ether, diethylene glycol …
Number of citations: 115 pubs.acs.org
DM Evje, E Figenschou… - Journal of High …, 1990 - Wiley Online Library
… The internal standards used were 2-pentanol and 3-methoxy-1-butanol.The limits of detection were below 5 pglg. The repeatability of the method at 50 pglg of each solvent was below 5…
Number of citations: 2 onlinelibrary.wiley.com
S Nishikawa, M Ueda - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
… Due to these situations, we have chosen two isomeric alcohols, 3-methoxy-1-butanol and l-methoxy-2-butanol, as solutes; ultrasonic absorption as well as velocity and density …
Number of citations: 2 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.